molecular formula C11H15Cl2NO B2891178 2-[(Tert-butylamino)methyl]-4,6-dichlorophenol CAS No. 64922-40-3

2-[(Tert-butylamino)methyl]-4,6-dichlorophenol

Cat. No.: B2891178
CAS No.: 64922-40-3
M. Wt: 248.15
InChI Key: CDPRKIQMGOCHIX-UHFFFAOYSA-N
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Description

2-[(Tert-butylamino)methyl]-4,6-dichlorophenol is an organic compound with the molecular formula C11H15Cl2NO It is characterized by the presence of a tert-butylamino group attached to a methyl group, which is further connected to a dichlorophenol ring

Scientific Research Applications

2-[(Tert-butylamino)methyl]-4,6-dichlorophenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.

Safety and Hazards

The safety and hazards of “2-[(Tert-butylamino)methyl]-4,6-dichlorophenol” would depend on its specific properties. For example, tert-butylamine is considered hazardous, with danger statements including “Highly flammable liquid and vapor”, “Harmful if swallowed”, “Causes severe skin burns and eye damage”, and "Toxic if inhaled" .

Future Directions

The future directions for “2-[(Tert-butylamino)methyl]-4,6-dichlorophenol” would depend on its potential applications. For example, if it exhibits useful biological activity, it could be further studied for potential use in medicine or biotechnology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Tert-butylamino)methyl]-4,6-dichlorophenol typically involves the reaction of 4,6-dichlorophenol with tert-butylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:

    Nucleophilic substitution: The tert-butylamine acts as a nucleophile, attacking the electrophilic carbon atom of the 4,6-dichlorophenol.

    Catalysis: Catalysts such as palladium or other transition metals may be used to facilitate the reaction.

    Purification: The product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(Tert-butylamino)methyl]-4,6-dichlorophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions may yield amine derivatives or other reduced forms.

    Substitution: The dichlorophenol ring can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenols.

Comparison with Similar Compounds

Similar Compounds

    Salbutamol: A bronchodilator with a similar tert-butylamino group.

    Terbutaline: Another bronchodilator with structural similarities.

    Clenbuterol: A compound with beta-2 agonist properties, used in respiratory conditions.

Uniqueness

2-[(Tert-butylamino)methyl]-4,6-dichlorophenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenol ring and tert-butylamino group make it versatile for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[(tert-butylamino)methyl]-4,6-dichlorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2NO/c1-11(2,3)14-6-7-4-8(12)5-9(13)10(7)15/h4-5,14-15H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPRKIQMGOCHIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=C(C(=CC(=C1)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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